Molecular Weight and Halogen Content Differentiation vs. Mono-Fluorinated and Non-Halogenated Analogs
The target compound (MW 318.61 g/mol, three chlorine atoms) possesses significantly higher molecular weight and halogen count than its closest commercially available analogs. The 2-fluoro-benzyl analog (CAS 1004194-50-6) has MW 267.71 g/mol with one Cl and one F, while the 3-fluoro-benzyl analog (CAS 1004194-45-9) has MW 233.27 g/mol with one F and zero Cl atoms . The additional chlorine atoms on the benzyl ring of the target compound increase lipophilicity (estimated ΔcLogP ≈ +0.8 to +1.2 vs. the 3-fluoro-benzyl analog) and polar surface area, parameters that influence membrane permeability and non-specific protein binding.
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW 318.61 g/mol; 3 × Cl (4-Cl on pyrazole, 2,4-diCl on benzyl); cLogP est. 4.5–5.0 |
| Comparator Or Baseline | CAS 1004194-50-6: MW 267.71 g/mol, 1 × Cl + 1 × F; CAS 1004194-45-9: MW 233.27 g/mol, 1 × F, 0 × Cl |
| Quantified Difference | ΔMW = +50.9 g/mol (+19.0%) vs. 1004194-50-6; +85.34 g/mol (+36.6%) vs. 1004194-45-9; ΔCl count = +2 vs. 1004194-45-9 |
| Conditions | Calculated from vendor-reported molecular formulas and IUPAC names (CAS registry data) |
Why This Matters
For medicinal chemistry and probe design, the heavier halogenation profile of the target compound predicts distinct ADME and target-binding behavior that cannot be replicated by the lighter mono-fluoro or non-halogenated analogs.
